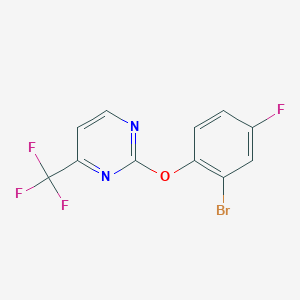
2-(2-Bromo-4-fluorophenoxy)-4-(trifluoromethyl)pyrimidine
Descripción general
Descripción
2-(2-Bromo-4-fluorophenoxy)-4-(trifluoromethyl)pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, features a bromine and fluorine-substituted phenoxy group and a trifluoromethyl group attached to a pyrimidine ring, which may impart unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-fluorophenoxy)-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 2-bromo-4-fluorophenol with an appropriate base (e.g., potassium carbonate) in a suitable solvent (e.g., dimethylformamide).
Coupling with Pyrimidine: The phenoxy intermediate is then coupled with a pyrimidine derivative, such as 4-chloro-2-(trifluoromethyl)pyrimidine, under basic conditions (e.g., sodium hydride) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-4-fluorophenoxy)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The phenoxy and pyrimidine rings can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom could yield a variety of substituted phenoxy-pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-4-fluorophenoxy)-4-(trifluoromethyl)pyrimidine would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group may enhance the compound’s lipophilicity and metabolic stability, while the bromine and fluorine atoms could influence its binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Chloro-4-fluorophenoxy)-4-(trifluoromethyl)pyrimidine: Similar structure but with a chlorine atom instead of bromine.
2-(2-Bromo-4-methylphenoxy)-4-(trifluoromethyl)pyrimidine: Similar structure but with a methyl group instead of fluorine.
2-(2-Bromo-4-fluorophenoxy)-4-methylpyrimidine: Similar structure but without the trifluoromethyl group.
Uniqueness
2-(2-Bromo-4-fluorophenoxy)-4-(trifluoromethyl)pyrimidine is unique due to the combination of bromine, fluorine, and trifluoromethyl groups, which can impart distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
2-(2-bromo-4-fluorophenoxy)-4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrF4N2O/c12-7-5-6(13)1-2-8(7)19-10-17-4-3-9(18-10)11(14,15)16/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWOYASXOGSQBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)OC2=NC=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrF4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Phenyl-9H,9'H-[3,3']bicarbazolyl](/img/structure/B1457222.png)
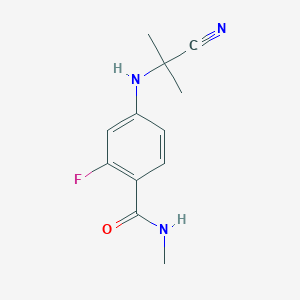
![4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B1457224.png)
![4-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide](/img/structure/B1457225.png)

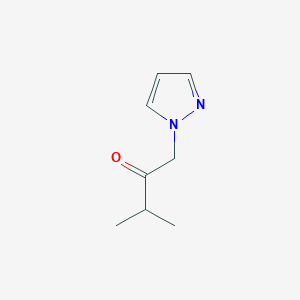
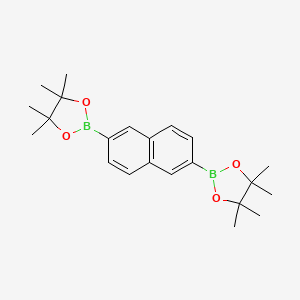

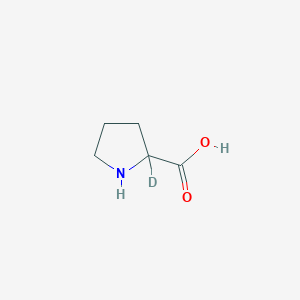
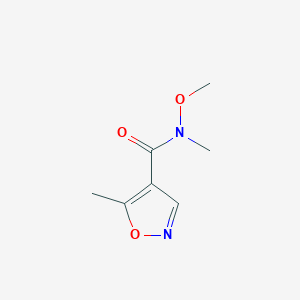
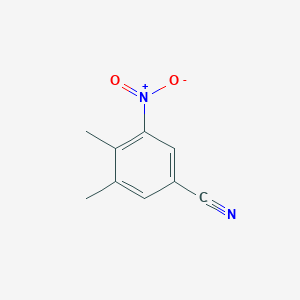
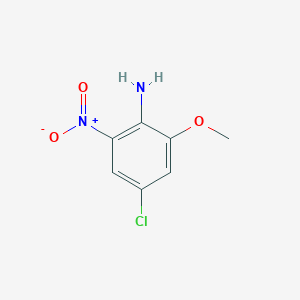
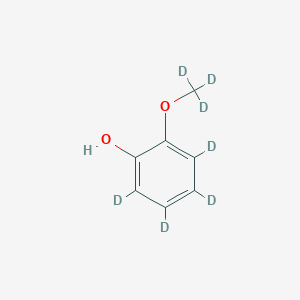
![6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1457245.png)
